molecular formula C9H12O4S2 B010551 5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 100981-05-3

5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B010551
CAS No.: 100981-05-3
M. Wt: 248.3 g/mol
InChI Key: OCIGQKNRHXFMQJ-UHFFFAOYSA-N
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Description

5-[Bis(methylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a ketal.

Scientific Research Applications

  • It is used in ring-opening reactions, cyclization, and the formation of stable 5-cyclopentenyl-4H-1,3-dioxane-4,6-diones (Šafár̆ et al., 2000).

  • This compound is valuable in chemical research for its synthesis, reactions, and crystal structures (Al-Sheikh et al., 2009).

  • Its synthesis provides a novel method for creating 1-(N-alkylidene or benzylideneamino)-1,6-dihydro-2-methylthio-6-oxo-pyrimidines (Huang & Liu, 2003).

  • It assists in the synthesis of various alkylamines and their derivatives (Jeon & Kim, 2000).

  • The compound is used for preparing 2-cyano-4-quinolinones (Jeon & Kim, 2000).

  • 4,5-Dimethylene-1,2-dioxane and its derived Diels-Alder adducts have potential applications in the synthesis of various adducts and furans (Atasoy & Karaböcek, 1992).

  • It is also utilized in the convenient synthesis of 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones (Tang & Huang, 2003).

  • The synthesis of zwitterionic imidazolium 1,3-dioxanide using this compound provides a stable crystalline solid for research (Kuhn et al., 2003).

  • It is involved in the synthesis of 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones in aqueous media (Jin et al., 2006).

  • This compound is key in the one-pot synthesis of 5-[(indol-3-yl)-methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives (许招会 et al., 2014).

  • Pyrolyzing 5-benzylidene-2,2-dimethyl-1,3-dioxan-4,6-diones yields benzylidene-ketenes, useful in various research applications (Brown et al., 1974).

  • NHC-boryl hydrazone derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione find use in chromatography and storage (Dai et al., 2018).

Safety and Hazards

  • Combustibility : It is classified as a combustible solid .

Properties

IUPAC Name

5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4S2/c1-9(2)12-6(10)5(7(11)13-9)8(14-3)15-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIGQKNRHXFMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=C(SC)SC)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365092
Record name 5-[Bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100981-05-3
Record name 5-[Bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (60.0 g, 416 mmol) in DMSO (150 mL) was added carbon disulfide (25 mL, 420 mmol) and triethylamine (116 mL, 832 mmol). The mixture was stirred at room temperature for 1 h then cooled to 0° C. and 52 mL (830 mmol) of iodomethane was added. The reaction mixture was allowed to slowly warm to room temperature and stirred for 15h. The mixture was decanted into an ice—H2O mixture and a solid was precipitated by agitation of the solution. The solid was collected by filtration, washed with a 1:1 mixture of petroleum ether: Et2O, and dried under vacuum to provide 29.7 g (28.8%) of 5-(bis-methylsulfanyl-methylene)-2,2-dimethyl-[1,3]dioxane-4,6-dione as an orange solid.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
116 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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